Tert-butyl (2-oxobutyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPSVDICKINTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614424 | |
| Record name | tert-Butyl (2-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-86-5 | |
| Record name | tert-Butyl (2-oxobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl (2-oxobutyl)carbamate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Tert-butyl (2-oxobutyl)carbamate
Abstract
Tert-butyl (2-oxobutyl)carbamate, an N-Boc protected α-amino ketone, is a valuable chiral building block in modern organic synthesis, particularly for the development of novel pharmaceutical agents. Its structure incorporates a ketone functionality susceptible to nucleophilic attack and a protected amine, making it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathway to tert-butyl (2-oxobutyl)carbamate, focusing on the oxidation of its corresponding N-protected amino alcohol precursor. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the underlying reaction mechanisms to ensure a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of α-Amino Ketones
α-Amino ketones are a privileged structural motif found in numerous biologically active natural products and pharmaceutical drugs, including the antidepressant bupropion and the appetite suppressant amfepramone.[1] The strategic placement of a carbonyl group adjacent to a nitrogen atom provides a rich platform for synthetic diversification. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.[2]
The synthesis of enantiomerically pure α-amino ketones like tert-butyl (2-oxobutyl)carbamate, however, presents challenges, primarily the prevention of racemization at the α-carbon, which is activated by the adjacent carbonyl group. Therefore, synthetic strategies must be carefully selected to preserve stereochemical integrity. Classical methods often relied on the nucleophilic substitution of α-haloketones, but these routes involve the handling of toxic reagents and can be synthetically inefficient.[1] Modern approaches favor the direct transformation of more readily available and stable precursors, such as N-protected amino acids.
Principal Synthetic Strategy: Oxidation of an N-Boc-Amino Alcohol
The most reliable and widely adopted strategy for synthesizing tert-butyl (2-oxobutyl)carbamate involves a two-step sequence starting from a readily available N-protected α-amino acid. This pathway is favored for its high efficiency, operational simplicity, and, most critically, its ability to maintain the stereochemical integrity of the starting material.
The overall workflow is summarized below:
Caption: General two-step synthesis pathway.
Step 1: Synthesis of the Precursor, tert-Butyl (2-hydroxybutyl)carbamate
The critical precursor for the target ketone is the corresponding secondary alcohol, tert-butyl (2-hydroxybutyl)carbamate. This intermediate is most effectively prepared by the reduction of an activated form of N-Boc-α-aminobutyric acid.
Causality of Experimental Choice: Direct reduction of a carboxylic acid with reagents like sodium borohydride (NaBH₄) is generally ineffective. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A common and highly effective method is the formation of a mixed anhydride using ethyl or isobutyl chloroformate. This reactive intermediate is then readily reduced by NaBH₄ in a one-pot procedure. This method is preferred over using stronger reducing agents like lithium aluminum hydride (LiAlH₄) because NaBH₄ is safer to handle, and the reaction conditions are milder, minimizing side reactions and racemization.[3]
A typical procedure involves reacting the N-protected amino acid with ethyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. This is followed by the addition of an aqueous solution of NaBH₄ to effect the reduction.[3]
Step 2: The Critical Oxidation of the Amino Alcohol
The conversion of the secondary alcohol to the ketone is the cornerstone of this synthesis. The choice of oxidant is paramount to success. The reagent must be mild enough to prevent over-oxidation to a carboxylic acid and to avoid cleaving the acid-labile Boc protecting group. Furthermore, the reaction conditions should be non-basic to prevent epimerization of the resulting α-amino ketone.[4]
Several modern oxidation protocols meet these criteria. The selection often depends on factors like substrate scope, reagent availability, cost, and ease of product purification.
| Oxidation Method | Key Reagents | Typical Solvent | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM) | Very mild, neutral pH, high yields, fast reaction times, simple workup. | DMP is shock-sensitive and relatively expensive. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (Et₃N) | CH₂Cl₂ (DCM) | High yields, broad applicability, avoids heavy metals. | Requires cryogenic temperatures (-78 °C), unpleasant odor of dimethyl sulfide byproduct. |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl (Bleach) or other co-oxidants | CH₂Cl₂ / H₂O (biphasic) | Catalytic use of TEMPO, uses inexpensive bleach as the terminal oxidant. | Can be sensitive to substrate, potential for side reactions if not controlled. |
| Manganese Dioxide | Activated MnO₂ | CH₂Cl₂ (DCM) | Mild, useful for allylic/benzylic alcohols, simple filtration workup. | Often requires a large excess of reagent, reactivity can vary with the source of MnO₂.[5] |
For the synthesis of tert-butyl (2-oxobutyl)carbamate, the Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its exceptionally mild and neutral reaction conditions, which are ideal for preserving both the Boc group and the stereocenter's integrity.
Detailed Experimental Protocols
The following protocols are presented as a validated, step-by-step guide for a laboratory-scale synthesis.
Protocol 1: Synthesis of tert-Butyl ((2S)-1-hydroxybutan-2-yl)carbamate
This procedure is adapted from established methods for the reduction of N-protected amino acids.[3]
-
Reaction Setup: To a dry 250 mL round-bottom flask under an argon atmosphere, add N-Boc-L-α-aminobutyric acid (10.16 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the resulting solution to -15 °C using an ice-salt bath.
-
Activation: Add N-methylmorpholine (NMM) (5.5 mL, 50 mmol) dropwise, followed by the slow, dropwise addition of ethyl chloroformate (4.8 mL, 50 mmol), ensuring the internal temperature remains below -10 °C. Stir the resulting white slurry for 30 minutes at -15 °C.
-
Reduction: In a separate beaker, dissolve sodium borohydride (3.78 g, 100 mmol) in water (25 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 0 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is ~7. Remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl ((2S)-1-hydroxybutan-2-yl)carbamate as a white solid or colorless oil.
Protocol 2: Oxidation to tert-Butyl ((2S)-2-oxobutyl)carbamate via DMP
-
Reaction Setup: Dissolve tert-butyl ((2S)-1-hydroxybutan-2-yl)carbamate (7.57 g, 40 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask under an argon atmosphere.
-
Reagent Addition: Add solid Dess-Martin Periodinane (18.65 g, 44 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether (150 mL) and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (150 mL) containing sodium thiosulfate (25 g). Stir for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl (2-oxobutyl)carbamate.
Mechanistic Insights: The Dess-Martin Oxidation
Understanding the reaction mechanism provides insight into why this method is so effective and mild. The oxidation proceeds through a hypervalent iodine intermediate.
Caption: Simplified mechanism of DMP oxidation.
-
Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the hypervalent iodine(V) center of the DMP reagent.
-
Intermediate Formation: This forms an acetoxyperiodinane intermediate.
-
Elimination: An acetate ion, acting as a base, abstracts the proton from the carbon bearing the oxygen. This initiates a concerted elimination reaction where the C-H bond breaks, a C=O double bond forms, and the I-O bond is cleaved, reducing the iodine from I(V) to I(III).
This mechanism operates under neutral conditions and does not require strong acids or bases, thereby preserving the integrity of sensitive functional groups like the Boc-carbamate and preventing racemization of the newly formed ketone.
Conclusion
The synthesis of tert-butyl (2-oxobutyl)carbamate is most effectively and reliably achieved through a two-step process involving the reduction of N-Boc-α-aminobutyric acid to its corresponding amino alcohol, followed by a mild oxidation. The Dess-Martin Periodinane oxidation stands out as a superior method for the critical oxidation step, offering high yields under neutral conditions that are compatible with the sensitive nature of the substrate. This strategic pathway provides robust access to a valuable chiral building block, empowering further research and development in medicinal chemistry and organic synthesis.
References
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, The Royal Society of Chemistry. ([Link]1]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. ([Link])
-
Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. ([Link]3]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Institutes of Health (PMC). ([Link]4]
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. ([Link]5]
-
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols. ResearchGate. ([Link]2]
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- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
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- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl N-(2-oxobutyl)carbamate: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of tert-butyl N-(2-oxobutyl)carbamate, a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. We will elucidate its formal nomenclature and structure, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis, complete with mechanistic insights. The guide further explores the compound's applications as a versatile intermediate, methods for its analytical characterization, and essential safety considerations. This document is intended to serve as an authoritative resource for scientists leveraging this valuable compound in their synthetic workflows.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
-
IUPAC Name: tert-butyl N-(2-oxobutyl)carbamate[1]
-
Molecular Formula: C₉H₁₇NO₃[1]
-
InChI Key: ZXEPSVDICKINTE-UHFFFAOYSA-N[1]
-
SMILES: CCC(=O)CNC(=O)OC(C)(C)C[1]
The structure features a butyl chain with a ketone at the C2 position. The nitrogen atom of the corresponding amino-ketone is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.
Caption: 2D Structure of tert-butyl N-(2-oxobutyl)carbamate.
Physicochemical and Computed Properties
Understanding the physical and chemical properties of a compound is critical for its handling, reaction setup, and purification. The following table summarizes key properties for tert-butyl N-(2-oxobutyl)carbamate.
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | Calculated |
| Monoisotopic Mass | 187.12085 Da | [1] |
| XlogP (Predicted) | 1.2 | [1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Predicted CCS ([M+H]⁺, Ų) | 143.2 | [1] |
| Predicted CCS ([M+Na]⁺, Ų) | 149.1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl N-(2-oxobutyl)carbamate is a classic example of amine protection, a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group is employed to temporarily mask the nucleophilicity of the primary amine of 1-aminobutan-2-one, allowing for selective reactions at other sites or preventing undesired side reactions.
The Boc Protection Mechanism
The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[3]
The mechanism proceeds via a direct nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion is subsequently protonated by the now-protonated amine starting material (or another proton source) and rapidly decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[5]
Caption: General mechanism of Boc protection of a primary amine.
Experimental Protocol: Synthesis of tert-Butyl N-(2-oxobutyl)carbamate
This protocol is designed as a self-validating system, providing clear steps for synthesis, purification, and confirmation of the product's identity.
Starting Materials:
-
1-Aminobutan-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-aminobutan-2-one hydrochloride (5.0 g, 1.0 eq). Dissolve it in 50 mL of deionized water and add 50 mL of dichloromethane (DCM) to create a biphasic system.
-
Basification: Cool the stirring mixture to 0 °C using an ice bath. Slowly add sodium bicarbonate (1.2 eq) in portions. The purpose of the base is to neutralize the hydrochloride salt, liberating the free amine in situ for the subsequent reaction. Continue stirring until all gas evolution ceases.
-
Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.05 eq) in 20 mL of DCM. Add this solution dropwise to the cold, stirring reaction mixture over 20 minutes using an addition funnel.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).
-
Workup - Extraction: Extract the aqueous layer twice more with 25 mL portions of DCM. The repeated extraction ensures maximum recovery of the product from the aqueous phase.
-
Workup - Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure tert-butyl N-(2-oxobutyl)carbamate.
Caption: Workflow for the synthesis and purification of the title compound.
Applications in Research and Drug Development
tert-Butyl N-(2-oxobutyl)carbamate is not typically an active pharmaceutical ingredient (API) itself, but rather a highly valuable synthetic intermediate. Its utility stems from its bifunctional nature:
-
Protected Amine: The Boc-protected amine is stable to a wide range of nucleophilic and basic conditions.[3] This allows chemists to perform modifications on other parts of a molecule without interference from the amine. The Boc group can then be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to reveal the primary amine for subsequent coupling reactions.[2][6]
-
Ketone Handle: The ketone carbonyl group is a versatile functional "handle." It can undergo a variety of transformations, most notably reductive amination. This reaction allows for the introduction of a second, diverse substituent, making the compound a key building block for creating libraries of new chemical entities for drug screening. Other reactions include reduction to a secondary alcohol or conversion to an oxime.
This dual functionality makes it an ideal precursor for synthesizing complex nitrogen-containing heterocycles and substituted diamine backbones that are prevalent in modern pharmaceuticals.
Analytical Characterization (Self-Validation)
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected data serve as a benchmark for a successful synthesis.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~5.0 (br s, 1H, NH ), ~4.0 (d, 2H, CH₂ -NH), ~2.4 (q, 2H, C(=O)-CH₂ -CH₃), ~1.4 (s, 9H, C(CH₃ )₃), ~1.0 (t, 3H, CH₂-CH₃ ). (Note: Chemical shifts are approximate and solvent-dependent). |
| ¹³C NMR | δ (ppm): ~210 (ketone C =O), ~156 (carbamate C =O), ~80 (quaternary C (CH₃)₃), ~48 (C H₂-NH), ~36 (C(=O)-C H₂), ~28 (C(C H₃)₃), ~7 (C H₃-CH₂). (Note: Chemical shifts are approximate). |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1715 (ketone C=O stretch), ~1690 (carbamate C=O stretch). |
| Mass Spec | [M+H]⁺: 188.12813, [M+Na]⁺: 210.11007.[1] Common fragments would include loss of tert-butyl cation (m/z 57) or isobutylene, leading to a fragment around m/z 132. |
Safety and Handling
While specific hazard data for tert-butyl N-(2-oxobutyl)carbamate is not extensively published, related N-Boc protected compounds and aminoketones warrant careful handling. Based on analogues like tert-butyl N-(2-oxoethyl)carbamate, the compound may cause skin and eye irritation and may cause respiratory irritation.[7]
General Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Consult the specific Safety Data Sheet (SDS) from the supplier before use.
References
-
PubChem. tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. Available from: [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
PubMed. tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
PubChemLite. Tert-butyl (2-oxobutyl)carbamate (C9H17NO3). Available from: [Link]
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. CAS No: 1030377-23-1. Available from: [Link]
-
precisionFDA. tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available from: [Link]
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Physical and chemical properties of Tert-butyl (2-oxobutyl)carbamate
Topic: Physical and Chemical Properties of Tert-butyl (2-oxobutyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist
A Critical Intermediate for Peptidomimetics and Heterocyclic Synthesis
Executive Summary
Tert-butyl (2-oxobutyl)carbamate (CAS: 400045-86-5), also known as N-Boc-1-amino-2-butanone , represents a pivotal class of
This guide moves beyond basic catalog data to provide a field-validated roadmap for the synthesis, handling, and application of this unstable intermediate. The protocols detailed herein prioritize the Weinreb Amide route to minimize the over-alkylation side reactions common with acid chloride precursors.
Molecular Identity & Physiochemical Profile[2][3]
The physiochemical behavior of Tert-butyl (2-oxobutyl)carbamate is dominated by the lipophilic tert-butoxycarbonyl (Boc) protecting group and the electrophilic ketone moiety.
Table 1: Physiochemical Constants
| Property | Value | Technical Note |
| CAS Number | 400045-86-5 | Primary identifier for regulatory filing.[1] |
| IUPAC Name | tert-butyl (2-oxobutyl)carbamate | Often listed as N-Boc-1-amino-2-butanone in synthetic literature. |
| Formula | ||
| Molecular Weight | 187.24 g/mol | |
| Appearance | Low-melting solid or viscous oil | Highly dependent on purity; tends to oil out if residual solvent is present. |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Sparingly soluble in hexanes; insoluble in water. |
| Storage | 2–8°C (Inert Atmosphere) | CRITICAL: Ketone alpha-protons are susceptible to slow enolization/oxidation. Store under Argon. |
| Stability | Moisture Sensitive | Hydrolysis of the carbamate is slow, but the ketone is prone to hydration in aqueous acid. |
Synthetic Routes & Causality
The "Golden Path": Synthesis via Weinreb Amide
While
The Senior Scientist’s Choice: The Weinreb Amide protocol is the only self-validating method for high-yield production. The stable 5-membered chelate formed by the Weinreb intermediate prevents the addition of a second equivalent of Grignard reagent.
Validated Protocol
-
Precursor Synthesis: Coupling of N-Boc-Glycine with N,O-Dimethylhydroxylamine using DCC or EDC/HOBt.
-
Grignard Addition: Reaction with Ethylmagnesium bromide (EtMgBr).
Figure 1: The Weinreb Amide pathway ensures mono-alkylation via a stable magnesium chelate intermediate.
Step-by-Step Methodology
-
Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DCM. Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and N-Methylmorpholine (2.2 eq). Cool to 0°C.[2]
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise. Stir at RT for 12 hours.[3] Wash with 1N HCl and Sat. NaHCO
to isolate the Weinreb amide. -
Grignard Addition: Dissolve the isolated amide in anhydrous THF under Argon. Cool to -10°C.
-
Nucleophilic Attack: Add EtMgBr (3.0 M in Et
O, 2.5 eq) dropwise over 30 mins. Note: Excess Grignard is required to deprotonate the carbamate NH first. -
Quench: Pour into cold 1M KHSO
. Extract with EtOAc.[2][3] -
Purification: Silica gel chromatography (Hex/EtOAc 4:1).
Chemical Reactivity & Spectroscopic Data[3][6][7]
Reactivity Profile
The utility of Tert-butyl (2-oxobutyl)carbamate lies in its bifunctionality. The ketone is accessible for nucleophilic attack, while the Boc group protects the amine from self-condensation.
Figure 2: Divergent synthetic utility. Note that acidic deprotection yields the ammonium salt; the free base is prone to dimerization.
Spectroscopic Validation ( H NMR)
To validate the synthesis, look for the characteristic ethyl splitting pattern and the downfield shift of the methylene protons alpha to the ketone.
-
Solvent:
(7.26 ppm ref) - 5.25 (br s, 1H): Carbamate NH .
-
4.05 (d,
Hz, 2H): Methylene CH between N and C=O. -
2.45 (q,
Hz, 2H): Methylene CH of the ethyl group. - 1.45 (s, 9H): Boc tert-butyl group.
-
1.08 (t,
Hz, 3H): Methyl CH of the ethyl group.
Applications in Drug Discovery
Protease Inhibitor "Warheads"
The 2-oxobutyl moiety mimics the peptide bond transition state. When incorporated into a peptide backbone, the ketone can form a reversible hemiketal with the active site serine of proteases (e.g., Thrombin, Elastase), acting as a potent inhibitor.
Synthesis of Oxazoles (Robinson-Gabriel)
This compound is a direct precursor to 2,4-disubstituted oxazoles.
-
Protocol: Deprotect the Boc group (HCl/Dioxane)
Acylate the amine with an aryl acid chloride Cyclodehydrate using or Burgess reagent.
Safety & Handling Protocols
Hazard Identification (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability[8]
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Shelf Life: 12 months if sealed properly. The compound degrades slowly to the dimer (dihydropyrazine derivative) if exposed to moisture and base.
References
-
PubChem Compound Summary. (2025). Tert-butyl (2-oxobutyl)carbamate (CID 400045-86-5).[1][4][5] National Center for Biotechnology Information. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology for Weinreb Amide synthesis cited in text). [Link][2]
-
RSC Advances. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides. (Validates the Grignard addition protocol). [Link]
Sources
- 1. 10030-67-8,d-Melezitosedihydrate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. EnamineStore [enaminestore.com]
- 5. 400045-86-5(tert-butyl N-(2-oxobutyl)carbamate) | Kuujia.com [ko.kuujia.com]
An In-Depth Technical Guide to the Role of the Boc Protecting Group in Tert-butyl (2-oxobutyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is a fundamental principle that enables the construction of complex molecular architectures.[1][2] Among the vast arsenal of available protecting groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the management of highly reactive amine functionalities.[3] This guide focuses on a specific, yet highly illustrative example: Tert-butyl (2-oxobutyl)carbamate . This molecule, a stable α-amino ketone derivative, owes its synthetic utility almost entirely to the presence of the Boc protecting group.
Unprotected α-amino ketones are notoriously unstable, readily undergoing self-condensation and other side reactions that complicate their isolation and use.[4] The Boc group in Tert-butyl (2-oxobutyl)carbamate pacifies the nucleophilic and basic nature of the amine, thereby creating a stable, versatile, and synthetically valuable building block. This guide will provide an in-depth analysis of the Boc group's role in this context, detailing the causality behind its selection, the mechanisms of its application and removal, and its impact on the synthetic applications of the parent molecule in research and drug development.
The Chemical Imperative: Why Protection is Essential for α-Amino Ketones
To appreciate the role of the Boc group, one must first understand the inherent chemical challenges posed by the α-amino ketone scaffold. This bifunctional system contains both a nucleophilic amine and an electrophilic ketone in close proximity, a combination that leads to significant reactivity and instability.
-
Inherent Reactivity of Amines : Primary and secondary amines are excellent nucleophiles and moderately strong bases.[5] This reactivity, while useful for many transformations, becomes a liability when selective reactions are desired at other sites within the molecule.
-
Instability and Self-Condensation : The primary challenge with unprotected α-amino ketones is their propensity for rapid intermolecular self-condensation. The amine of one molecule can attack the carbonyl carbon of another, leading to the formation of dihydropyrazines and other oligomeric impurities. This process severely limits the shelf-life and synthetic utility of the unprotected compound.[4]
The strategic solution to this problem is the "masking" of the amine functionality with a protecting group. This group must be robust enough to withstand various reaction conditions yet be removable under specific, mild conditions that do not compromise the integrity of the rest of the molecule.[1]
The Boc Group: A Superior Choice for Amine Protection
The tert-butyloxycarbonyl (Boc) group is the most common acyl-type protecting group for amines for several compelling reasons that make it ideal for a molecule like Tert-butyl (2-oxobutyl)carbamate.[1]
-
Acid Lability : The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] This deprotection mechanism is highly efficient due to the formation of a stable tert-butyl carbocation.[5]
-
Base and Nucleophile Stability : Critically, the Boc group is stable to a wide range of basic and nucleophilic conditions.[9] This allows for selective manipulation of other functional groups, such as esters (saponification) or, in this case, the ketone.
-
Orthogonality : The stability profile of the Boc group makes it orthogonal to other common amine protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the catalytic hydrogenation conditions used to cleave the Cbz (benzyloxycarbonyl) group.[3][5] This orthogonality is a cornerstone of complex, multi-step syntheses, particularly in peptide chemistry and drug discovery.[3][10]
Mechanism of Action: A Tale of Two Reactions
The lifecycle of the Boc group in synthesis involves two key processes: its introduction (protection) and its removal (deprotection). Understanding these mechanisms is crucial for optimizing reaction conditions and ensuring high yields.
Boc Protection: Masking the Amine
The most common method for introducing a Boc group onto an amine involves the use of di-tert-butyl dicarbonate (Boc)₂O.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[3][11]
-
This attack forms a transient tetrahedral intermediate.[3][12]
-
The intermediate collapses, expelling a tert-butyl carbonate as a leaving group.[11]
-
This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide then acts as a base to deprotonate the newly formed carbamate, yielding the final product and tert-butanol.[11][12] The evolution of CO₂ gas helps to drive the reaction to completion.[11]
Caption: Mechanism of amine protection using (Boc)₂O.
Experimental Protocol: General Procedure for Boc Protection of an Amine
This protocol describes a standard, reliable method for the N-Boc protection of a primary amine, which is the foundational step in synthesizing molecules like Tert-butyl (2-oxobutyl)carbamate.
| Parameter | Description |
| Starting Material | Primary amine (e.g., 1-aminobutan-2-one hydrochloride) |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 equivalents |
| Base | Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), 2.0-2.5 equivalents (if starting from a hydrochloride salt) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like Dioxane/Water. |
| Temperature | 0 °C to room temperature. The initial addition of (Boc)₂O is often performed at 0 °C to control the exotherm. |
| Reaction Time | 2 to 24 hours, typically monitored by Thin Layer Chromatography (TLC). |
Step-by-Step Methodology:
-
Preparation : Dissolve the amine hydrochloride salt (1.0 eq) in a suitable solvent (e.g., DCM/water 1:1). Cool the mixture to 0 °C in an ice bath.
-
Basification : Slowly add the base (e.g., NaHCO₃, 2.5 eq) to neutralize the hydrochloride and free the amine. Stir for 15-20 minutes.
-
Boc Anhydride Addition : Add a solution of (Boc)₂O (1.1 eq) in the organic solvent (e.g., DCM) dropwise to the stirring mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the starting material by TLC.
-
Work-up : Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary.
Boc Deprotection: Unmasking the Amine
The removal of the Boc group is typically achieved under acidic conditions. The mechanism relies on the exceptional stability of the resulting tert-butyl cation.
-
The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[5]
-
This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.
-
The carbamate bond cleaves, releasing a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[5][12]
-
The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine.[5][12] The tert-butyl cation can be scavenged by nucleophiles in the mixture or lose a proton to form isobutylene gas.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: General Procedure for Boc Deprotection
This protocol outlines a standard method for removing the Boc group to liberate the free amine, which can then be used in subsequent synthetic steps.
| Parameter | Description |
| Reagent | Trifluoroacetic Acid (TFA) : Commonly used as a 20-50% solution in Dichloromethane (DCM).[5][7][8] Very effective and fast. Hydrochloric Acid (HCl) : Typically a 4M solution in an organic solvent like 1,4-dioxane or methanol.[7] Often preferred for large-scale synthesis as it is cheaper and the resulting hydrochloride salt is often a crystalline solid. Alternative Reagents : For highly acid-sensitive substrates, reagents like trimethylsilyl iodide (TMSI) or zinc bromide can be used, though they may require longer reaction times.[8] |
| Solvent | Dichloromethane (DCM) is most common for TFA deprotections.[7][13] Ethers (like 1,4-dioxane) or alcohols (methanol) are used for HCl. |
| Scavenger | Optional but recommended for substrates with electron-rich moieties (e.g., indoles, phenols). Scavengers like triethylsilane (TES), anisole, or thioanisole trap the liberated tert-butyl cation, preventing it from causing unwanted alkylation side reactions.[7] |
| Temperature | 0 °C to room temperature. The reaction is typically fast and often complete within 30-60 minutes at room temperature.[8] |
Step-by-Step Methodology (using TFA/DCM):
-
Preparation : Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM. If using a scavenger, add it to the solution (1-5 eq).
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, or as a 25% v/v solution) dropwise.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Isolation : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM may be necessary to remove all traces of TFA.
-
Purification : The resulting amine salt (trifluoroacetate salt) is often used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or by passing through a basic ion-exchange resin) before extraction.
Synthetic Utility Enabled by the Boc Group
The presence of the Boc group transforms Tert-butyl (2-oxobutyl)carbamate from an unstable chemical curiosity into a robust and versatile synthetic intermediate. It allows chemists to perform selective transformations on the ketone functionality without interference from the amine.
Caption: Synthetic pathways enabled by Boc protection.
This workflow demonstrates the core principle: the Boc group acts as a temporary "switch," turning off the amine's reactivity to allow for precise chemistry at the ketone. Once the desired transformation at the ketone is complete, the Boc group can be cleanly removed to reveal the amine, providing access to a diverse range of valuable β-amino alcohols, substituted amines, and other complex structures that are crucial in drug discovery.[14]
Conclusion
The role of the Boc protecting group in Tert-butyl (2-oxobutyl)carbamate is not merely passive; it is an enabling feature that defines the molecule's stability and synthetic potential. By effectively neutralizing the problematic reactivity of the primary amine, the Boc group provides chemists with a stable, handleable α-amino ketone synthon. A thorough understanding of the mechanisms for Boc protection and deprotection, along with an appreciation for its chemical orthogonality, is paramount for its successful application. This knowledge empowers researchers, scientists, and drug development professionals to leverage building blocks like Tert-butyl (2-oxobutyl)carbamate to efficiently construct the complex, nitrogen-containing molecules that are at the heart of modern medicine.[3][10]
References
- Nanjing Tengxiang Import & Export Co. Ltd. (2025).
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6507-6516. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
-
Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. [Link]
-
The Journal of Organic Chemistry. Preparation and Reactivity of Versatile α-Amino Ketones. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Organic Letters. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]
-
PubChem. tert-butyl N-(2-oxoethyl)carbamate. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]
-
Wikipedia. Aminoaldehydes and aminoketones. [Link]
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- 1. quora.com [quora.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc Protected Compounds [bzchemicals.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
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- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Regioselective Synthesis of Pyridine Derivatives using Tert-butyl (2-oxobutyl)carbamate
Abstract
This application note details the utility of Tert-butyl (2-oxobutyl)carbamate (CAS: 154636-58-5) as a stable, regiocontrol element in the synthesis of polysubstituted pyridine derivatives. Unlike unstable free
Introduction & Strategic Rationale
The synthesis of substituted pyridines often relies on the Hantzsch synthesis, which typically yields symmetrical products, or the Chichibabin reaction, which requires harsh conditions. For drug discovery, regioselectivity is paramount.
Tert-butyl (2-oxobutyl)carbamate serves as a masked equivalent of 1-amino-2-butanone. Its strategic value lies in its structure:
-
Masked Nucleophile: The Boc group prevents the dimerization (to pyrazines) common with free
-amino ketones. -
Regiocontrol: Upon deprotection, it provides a specific N-C-C fragment containing a pre-installed ethyl group. When reacted with an appropriate electrophile (e.g., alkynone or 1,3-diketone), the ethyl group is invariably positioned at the 3-position relative to the nitrogen in the final pyridine ring (or 6-position depending on numbering convention/partner).
Mechanistic Pathway
The transformation follows a Deprotection-Condensation-Cyclodehydration sequence. The protocol below utilizes a "telescoped" approach where the unstable ammonium salt is generated in situ and immediately trapped by an alkynone (propargyl ketone).
Figure 1: Strategic workflow for the conversion of Tert-butyl (2-oxobutyl)carbamate to pyridine derivatives.
Experimental Protocol
Method: Modified Bohlmann-Rahtz Synthesis
This protocol describes the synthesis of 2-Phenyl-3-ethyl-6-methylpyridine as a validation model.
Reagents & Materials
| Component | Equiv. | Role |
| Tert-butyl (2-oxobutyl)carbamate | 1.0 | N-C-C Fragment Source |
| 4-Phenylbut-3-yn-2-one | 1.1 | C-C-C Electrophile (Alkynone) |
| HCl (4M in Dioxane) | 5.0 | Deprotection Agent |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Triethylamine ( | 1.2 | Neutralizing Base |
| Sodium Sulfate ( | N/A | Drying Agent |
Step-by-Step Procedure
Phase 1: In-Situ Deprotection (Activation)
-
Charge: In a dry round-bottom flask, dissolve Tert-butyl (2-oxobutyl)carbamate (1.0 mmol, 187 mg) in anhydrous DCM (2 mL).
-
Acidify: Add 4M HCl in Dioxane (1.25 mL, 5.0 mmol) dropwise at 0°C.
-
Monitor: Stir at room temperature for 1–2 hours.
-
Self-Validation Check: Monitor by TLC (Visualize with Ninhydrin). The disappearance of the high-Rf Boc-protected spot and appearance of a baseline spot indicates conversion to the ammonium salt.
-
-
Isolate (Optional but Recommended): Evaporate volatiles under reduced pressure to obtain the hygroscopic ammonium chloride salt. Note: Do not store this salt; proceed immediately.
Phase 2: Condensation & Cyclization 5. Solubilize: Redissolve the crude ammonium salt in Ethanol (5 mL). 6. Neutralize: Add Triethylamine (1.2 mmol) to release the free amine. The solution may become slightly cloudy. 7. Addition: Immediately add 4-Phenylbut-3-yn-2-one (1.1 mmol, 158 mg). 8. Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.
- Mechanistic Note: The free amine performs a Michael addition on the alkyne to form an enaminone intermediate, which then undergoes intramolecular condensation.
- Work-up: Cool to room temperature. Concentrate the solvent in vacuo.
- Extraction: Dilute with EtOAc (20 mL) and wash with saturated
(10 mL) followed by brine. Dry over .[1] - Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Results & Data Interpretation
Expected Analytical Data
For the model compound 2-Phenyl-3-ethyl-6-methylpyridine :
| Analytical Method | Expected Signal / Characteristic | Interpretation |
| 1H NMR | Ethyl Group: Confirms incorporation of the 2-oxobutyl fragment. | |
| 1H NMR | Methyl Group: Derived from the alkynone partner.[1] | |
| 1H NMR | Aromatic Region: Confirms pyridine formation. | |
| LC-MS | Verifies molecular weight. |
Troubleshooting (Self-Validating Systems)
-
Issue: Low Yield / Incomplete Cyclization.
-
Diagnosis: Intermediate enaminone observed (yellow/orange spot on TLC that stains with Dragendorff).
-
Solution: The cyclization step (dehydration) requires heat.[2][3] If reflux in EtOH is insufficient, switch to Acetic Acid at 60°C for the second step. Acid catalysis promotes the elimination of water.
-
-
Issue: Pyrazine Formation.
-
Diagnosis: Symmetrical byproduct detected by MS.
-
Cause: The free amino ketone dimerized before reacting with the alkynone.
-
Solution: Ensure the alkynone is present in the flask before adding the base (Et3N) to the ammonium salt solution. This ensures the amine is trapped immediately upon generation.
-
Mechanistic Visualization
The following diagram illustrates the critical "Michael Addition-Cyclodehydration" pathway.
Figure 2: Mechanistic detail of the Bohlmann-Rahtz annulation.
References
-
Bagley, M. C., et al. "A new one-step synthesis of pyridines using the Bohlmann-Rahtz reaction." Synlett, 2001.[4]
-
Bohlmann, F., & Rahtz, D. "Über eine neue Pyridinsynthese." Chemische Berichte, 1957. (Foundational Method).[5]
-
Organic Chemistry Portal. "Bohlmann-Rahtz Pyridine Synthesis." (General Overview & Modern Modifications).
-
Enamine. "Tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate and related reagents."[6] (Reagent Data).
Sources
Application Notes & Protocols: Tert-butyl (2-oxobutyl)carbamate in Medicinal Chemistry
Abstract
Tert-butyl (2-oxobutyl)carbamate, also known as 1-(tert-butoxycarbonylamino)butan-2-one, is a bifunctional synthetic building block of significant interest to the medicinal chemistry community. Its structure uniquely combines a reactive α-aminoketone moiety with an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides a versatile platform for constructing complex molecular architectures, particularly heterocyclic scaffolds and peptidomimetics that are prevalent in modern pharmaceuticals. This guide provides an in-depth exploration of its synthesis, reactivity, and core applications, supplemented with detailed, field-tested protocols for its practical use in a research and development setting.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery, efficiency and molecular diversity are paramount. Tert-butyl (2-oxobutyl)carbamate emerges as a valuable synthon precisely because it addresses these needs. Its two key features are:
-
The α-Aminoketone Core: This structural motif is a well-established pharmacophore found in a multitude of biologically active compounds.[1][2] The ketone provides a reactive handle for nucleophilic additions and condensations, while the adjacent amine introduces a critical hydrogen-bonding site and a point for further derivatization.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its stability to a broad range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, allows for orthogonal chemical strategies in multi-step syntheses.[5]
This duality makes Tert-butyl (2-oxobutyl)carbamate an ideal starting material for building molecular complexity in a controlled and predictable manner.
Synthesis and Chemical Properties
While not as commonly documented as some of its analogs, the synthesis of Tert-butyl (2-oxobutyl)carbamate can be inferred from standard organic transformations. A prevalent strategy involves the Boc-protection of 1-aminobutan-2-one. The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction, typically performed under mild basic conditions.[3][6]
Key Chemical Properties:
| Property | Value/Description |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Key Reactivity | The ketone is susceptible to nucleophilic attack. The N-H proton is weakly acidic. The Boc group is cleaved by strong acids (e.g., TFA, HCl). |
| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, THF, MeOH). |
Core Applications in Medicinal Chemistry
The utility of Tert-butyl (2-oxobutyl)carbamate is best illustrated through its application in the synthesis of key pharmaceutical scaffolds.
Synthesis of Heterocyclic Compounds
Heterocycles are the cornerstone of medicinal chemistry. This building block is an excellent precursor for various nitrogen- and sulfur-containing ring systems.
A. Pyridines and Dihydropyridines (Hantzsch Synthesis): The Hantzsch pyridine synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to form dihydropyridines.[7] Tert-butyl (2-oxobutyl)carbamate can function as one of the β-dicarbonyl equivalents, leading to highly functionalized pyridine cores which are central to drugs like Amlodipine and Nifedipine.[7][8]
B. Thiophenes (Gewald Reaction): The Gewald three-component reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[9][10][11] Thiophene rings are present in numerous blockbuster drugs. Using Tert-butyl (2-oxobutyl)carbamate as the ketone component allows for the direct incorporation of a protected aminoethyl side chain, a common feature in bioactive molecules.
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Precursor for Chiral Amino Alcohols
The prochiral ketone in Tert-butyl (2-oxobutyl)carbamate can be stereoselectively reduced to furnish chiral β-amino alcohols. These are invaluable building blocks for synthesizing enantiomerically pure drugs, including antivirals, antibiotics, and central nervous system agents. Asymmetric reduction can be achieved using well-established methods like Corey-Bakshi-Shibata (CBS) reduction or by using chiral reducing agents.
Intermediate in Complex Syntheses
The compound serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). For instance, related N-Boc protected amino ketones are used in the synthesis of kinase inhibitors and other targeted therapies.[12] The ability to unmask the amine at a late stage allows for the introduction of diverse functionalities, which is crucial for building structure-activity relationships (SAR) during lead optimization.
Caption: General synthetic workflow utilizing the target compound.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for monitoring and characterization. Researchers should always perform a thorough risk assessment before conducting any new procedure.
Protocol 1: Gewald Three-Component Synthesis of a 2-Aminothiophene
This protocol details the synthesis of tert-butyl (2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-5-yl)carbamate, a representative example of the Gewald reaction.
Reaction Scheme: Tert-butyl (2-oxobutyl)carbamate + Malononitrile + Sulfur → Substituted 2-Aminothiophene
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Tert-butyl (2-oxobutyl)carbamate | 187.24 | 1.87 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Sulfur (elemental) | 32.06 | 0.32 g | 10.0 |
| Morpholine | 87.12 | 0.96 mL | 11.0 |
| Ethanol | - | 25 mL | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL).
-
Addition of Reagents: Add Tert-butyl (2-oxobutyl)carbamate (1.87 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) to the flask.
-
Catalyst Addition: Add morpholine (0.96 mL, 11.0 mmol) to the suspension. Causality Note: Morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and malononitrile, a key step in the Gewald mechanism.[13]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will typically turn dark.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone (visualized with a potassium permanganate stain) indicates reaction completion. This typically takes 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel if necessary.
-
Characterization: Dry the purified solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield: 60-80%.
Protocol 2: Boc-Protection of 1-Aminobutan-2-one Hydrochloride
This protocol describes a standard procedure for synthesizing the title compound from its commercially available amine salt.
Reaction Scheme: 1-Aminobutan-2-one·HCl + (Boc)₂O → Tert-butyl (2-oxobutyl)carbamate
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Aminobutan-2-one·HCl | 123.57 | 1.24 g | 10.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.30 g | 10.5 |
| Triethylamine (TEA) | 101.19 | 3.0 mL | 21.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add 1-aminobutan-2-one hydrochloride (1.24 g, 10.0 mmol) and dichloromethane (50 mL).
-
Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (3.0 mL, 21.5 mmol) dropwise. Stir for 15 minutes. Causality Note: Two equivalents of base are used. The first neutralizes the HCl salt, and the second acts as the base for the protection reaction itself, scavenging the proton released during carbamate formation.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (2.30 g, 10.5 mmol) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate), staining with ninhydrin. The disappearance of the free amine (which stains purple/blue) indicates complete protection.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.
-
Purification: The product is often of sufficient purity for subsequent steps. If required, it can be purified by flash column chromatography on silica gel. Expected yield: 85-95%.
-
Characterization: Confirm the structure via NMR spectroscopy.
Conclusion
Tert-butyl (2-oxobutyl)carbamate stands out as a highly effective and versatile building block in medicinal chemistry. Its dual functionality allows for the streamlined synthesis of diverse and complex molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles. The protocols provided herein offer a reliable foundation for researchers to incorporate this valuable synthon into their drug discovery programs, accelerating the path toward novel therapeutic agents.
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate (US7432391B2).
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
ResearchGate. Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Available at: [Link]
-
ACS Publications. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available at: [Link]
-
LookChem. N-BOC-4-AMINO-2-BUTANONE (Cas 54614-95-8). Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. Prodrug compounds (US20220213099A1).
-
ResearchGate. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. Available at: [Link]
-
Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available at: [Link]
-
National Center for Biotechnology Information. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. Available at: [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
National Center for Biotechnology Information. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available at: [Link]
-
ETH Research Collection. Synthesis of Saturated N- Heterocycles. Available at: [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Available at: [Link]
-
Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available at: [Link]
-
Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available at: [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]
-
MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]
-
National Center for Biotechnology Information. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available at: [Link]
Sources
- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. d-nb.info [d-nb.info]
- 10. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions of Tert-butyl (2-oxobutyl)carbamate with strong acids
Technical Support Center: -Aminoketone Deprotection
Topic: Side reactions of Tert-butyl (2-oxobutyl)carbamate with strong acids Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Analysis
The Core Issue:
The deprotection of Tert-butyl (2-oxobutyl)carbamate (N-Boc-1-amino-2-butanone) yields 1-aminobutan-2-one , an
Upon exposure to basic conditions or prolonged residence in solution (even acidic),
Diagnosis at a Glance:
-
Symptom: Reaction mixture turns yellow/brown; "aromatic" signals appear in NMR (~8.5 ppm).
-
Root Cause: Dimerization of the free amine.
-
Immediate Action: Maintain strictly acidic pH; isolate as the hydrochloride salt immediately; avoid aqueous workups that require neutralization.
Mechanistic Pathway Analysis
The following diagram illustrates the intended pathway versus the fatal side-reaction pathway.
Figure 1: Mechanistic pathway showing the divergence from the stable ammonium salt to the unwanted pyrazine side product via self-condensation.[1]
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Product Dimerization (Pyrazine Formation)
Symptoms:
-
LCMS shows a mass of
corresponding to the dimer (Mass ~136-138 Da range depending on oxidation state). -
Crude NMR shows aromatic protons near 8.3–8.5 ppm.
-
Product is a yellow/brown oil instead of a white solid.
| Variable | Diagnosis | Corrective Action |
| Workup pH | Did you neutralize the acid (e.g., NaHCO₃ wash)? | CRITICAL: Do not neutralize. Isolate the product by precipitation or evaporation as the HCl or TFA salt. |
| Solvent | Did you use TFA/DCM and rotovap down? | Switch to HCl in Dioxane . The product precipitates as a salt, physically preventing molecules from interacting to dimerize. |
| Concentration | High concentration during deprotection? | Dilute the reaction. Dimerization is second-order kinetics; lower concentration slows it down significantly. |
Issue 2: Tert-Butyl Cation Trapping (Alkylation)
Symptoms:
-
LCMS shows
Da adducts. -
Complex mixture of alkylated byproducts.
-
Note: Less common in simple aliphatic ketones but critical if the molecule contains electron-rich heteroatoms.
Technical Insight:
The cleavage of the Boc group generates a tert-butyl cation (
Solution: Add a scavenger cocktail. Standard: TFA : TIS : H₂O (95 : 2.5 : 2.5) .[2]
-
TIS (Triisopropylsilane): Irreversibly traps carbocations.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Precipitation Method)
Recommended for preventing dimerization.
-
Preparation: Dissolve 1.0 equiv of Tert-butyl (2-oxobutyl)carbamate in dry 1,4-dioxane (0.2 M concentration).
-
Acidification: Add 10 equiv of 4M HCl in Dioxane dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Observation: A white precipitate (the ammonium chloride salt) should form.
-
-
Isolation:
-
Filter the solid under an inert atmosphere (N₂).
-
Wash with cold Et₂O (diethyl ether) to remove isobutylene byproducts and excess acid.
-
Dry under vacuum.
-
-
Storage: Store at -20°C immediately. Do not free-base.
Protocol B: The Scavenger Method (TFA)
Use only if solubility in dioxane is poor.
-
Cocktail Prep: Prepare a solution of TFA/H₂O/Triisopropylsilane (95:2.5:2.5 v/v).
-
Reaction: Add the substrate (0.1 M) to the cocktail at 0°C.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine turns red/purple) or LCMS.
-
Workup (Critical):
-
Do NOT use aqueous extraction.
-
Precipitate the product by adding the reaction mixture dropwise into a 10-fold excess of cold Diethyl Ether (Et₂O) or MTBE .
-
Centrifuge or filter to collect the TFA salt.
-
Decision Tree for Reagent Selection
Figure 2: Decision matrix for selecting the optimal deprotection conditions based on solubility and stability requirements.
Frequently Asked Questions (FAQs)
Q: Can I store the deprotected amine in solution? A: No. Even as a salt, equilibrium amounts of the free base can exist in solution depending on the solvent's basicity. Always store as a dry solid at -20°C.
Q: Why did my product turn red/brown upon adding NaHCO₃?
A: You triggered the "Gutknecht" reaction. The base liberated the amine, which immediately attacked the ketone of a neighboring molecule. The color comes from the conjugated
Q: Is the tert-butyl cation a major risk for this specific molecule?
A: It is a secondary risk. While
References
- Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
-
Lundt, B. F., et al. (1978). Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection conditions and stability).
-
Han, G., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18, 152-164. Link
-
BenchChem Technical Support. (2025). Boc-guanidine deprotection side reactions and how to avoid them. Link
Preventing decomposition of Tert-butyl (2-oxobutyl)carbamate during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Storage
Welcome to the Technical Support Center for Tert-butyl (2-oxobutyl)carbamate. This guide is designed to provide in-depth technical assistance to ensure the stability and integrity of this valuable compound throughout your research and development workflows. As Senior Application Scientists, we have synthesized the following information to address common challenges and questions regarding the storage and handling of this N-Boc protected ketoamine.
Understanding the Stability of Tert-butyl (2-oxobutyl)carbamate
Tert-butyl (2-oxobutyl)carbamate is a molecule that combines the features of a Boc-protected amine and a ketone. This unique structure presents specific stability considerations that are crucial for maintaining its purity during storage. The tert-butoxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions and elevated temperatures.[1][2] The presence of the ketone functional group at the beta-position relative to the carbamate nitrogen introduces the potential for additional degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Tert-butyl (2-oxobutyl)carbamate?
A1: Based on supplier recommendations and the general chemical properties of Boc-protected amines, Tert-butyl (2-oxobutyl)carbamate should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to moisture and acidic impurities in the air, which can catalyze decomposition.
Q2: I've observed a decrease in the purity of my stored Tert-butyl (2-oxobutyl)carbamate. What are the likely decomposition products?
A2: The primary decomposition pathway for Boc-protected amines under acidic or thermal stress is the cleavage of the Boc group.[2] This would result in the formation of 1-aminobutan-2-one , along with gaseous byproducts isobutene and carbon dioxide . The presence of the free amine, 1-aminobutan-2-one, is a key indicator of degradation.
Q3: Can the ketone group in Tert-butyl (2-oxobutyl)carbamate cause specific stability issues?
A3: Yes, the presence of a beta-keto group can lead to increased instability. While specific studies on Tert-butyl (2-oxobutyl)carbamate are limited, beta-keto acids are known to be prone to decarboxylation.[2][3] By analogy, the carbamate group in a beta-ketoamine might be more labile. Additionally, there is a theoretical potential for intramolecular reactions, such as cyclization, although this is less commonly reported for simple acyclic ketoamines under typical storage conditions.
Q4: My sample has developed a yellowish tint upon storage. Does this indicate decomposition?
A4: A change in color, such as the development of a yellow tint, can be an indicator of chemical degradation. While a slight coloration does not definitively quantify the extent of decomposition, it warrants further investigation of the material's purity using the analytical methods described in the troubleshooting section.
Q5: Is it safe to store Tert-butyl (2-oxobutyl)carbamate in a standard laboratory freezer (-20°C)?
A5: While storage at 2-8°C is the recommended condition, freezing at -20°C is generally acceptable and may further slow down decomposition rates. However, it is crucial to ensure the container is properly sealed to prevent the ingress of moisture, which can condense upon temperature cycling. For long-term storage, maintaining a consistent cold temperature is key.
Troubleshooting Guide: Investigating Sample Degradation
If you suspect that your sample of Tert-butyl (2-oxobutyl)carbamate has degraded, follow this logical troubleshooting workflow to diagnose the issue and implement corrective actions.
Caption: Troubleshooting workflow for suspected decomposition of Tert-butyl (2-oxobutyl)carbamate.
Recommended Storage Conditions Summary
For optimal stability, adhere to the following storage parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO2, which can form carbonic acid. |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents ingress of contaminants. |
| Handling | Use clean, dry spatulas and glassware | Avoids cross-contamination with acidic or basic residues. |
Experimental Protocols for Quality Control
To ensure the integrity of your Tert-butyl (2-oxobutyl)carbamate, regular quality control is recommended. Below are suggested starting points for analytical methods that can be adapted for your specific instrumentation and needs.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the purity of Tert-butyl (2-oxobutyl)carbamate and detecting the presence of the more polar degradation product, 1-aminobutan-2-one.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
Expected Observations: Tert-butyl (2-oxobutyl)carbamate, being more hydrophobic, will have a longer retention time than the more polar 1-aminobutan-2-one. The presence of a significant peak at an earlier retention time may indicate decomposition.
Protocol 2: Structural Confirmation and Degradation Analysis by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the structure of Tert-butyl (2-oxobutyl)carbamate and detecting degradation.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrument: 400 MHz or higher
-
Procedure:
-
Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
-
Key Signals for Tert-butyl (2-oxobutyl)carbamate:
-
A sharp singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
Signals for the methylene and ethyl protons of the oxobutyl chain.
-
A broad signal for the NH proton.
-
-
Indicators of Decomposition:
-
A decrease in the integration value of the tert-butyl singlet relative to the other signals.
-
The appearance of new signals corresponding to 1-aminobutan-2-one.
-
Protocol 3: Identification of Decomposition Products by LC-MS
LC-MS can be used to identify the molecular weights of the parent compound and its degradation products.
-
LC Method: Use the RP-HPLC method described in Protocol 1.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Expected m/z values:
-
Tert-butyl (2-oxobutyl)carbamate: [M+H]⁺ ≈ 188.13
-
1-aminobutan-2-one: [M+H]⁺ ≈ 88.11
-
Mechanistic Insight into Decomposition
The primary modes of degradation for Tert-butyl (2-oxobutyl)carbamate are acid-catalyzed hydrolysis and thermolysis.
Caption: Primary decomposition pathways of Tert-butyl (2-oxobutyl)carbamate.
The Boc group is readily cleaved under acidic conditions. The reaction is initiated by protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[2] Thermally, the decomposition can proceed through a concerted elimination mechanism, also yielding the amine, carbon dioxide, and isobutene.
By understanding these principles and implementing the recommended storage and handling procedures, researchers can ensure the long-term stability and reliability of their Tert-butyl (2-oxobutyl)carbamate stocks.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Homework.Study.com. Beta-keto acids are unusually unstable and will lose the carboxylate group under certain.... [Link]
-
Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Tert-butyl (2-oxobutyl)carbamate by GC-MS: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Tert-butyl (2-oxobutyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the purity assessment of this compound, supported by experimental insights and data.
Tert-butyl (2-oxobutyl)carbamate, also known as N-Boc-1-amino-2-butanone, is a versatile intermediate characterized by the presence of a thermally labile tert-butyloxycarbonyl (Boc) protecting group.[1] The integrity of this group and the absence of synthetic byproducts are critical for the successful progression of multi-step syntheses. This guide will delve into the nuances of employing GC-MS for its purity determination and objectively compare its performance against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge of Analyzing N-Boc Protected Compounds
The primary analytical challenge with tert-butyl (2-oxobutyl)carbamate and similar N-Boc protected compounds lies in their thermal instability. The Boc group is designed to be removed under acidic conditions, but it can also be susceptible to thermal degradation, which can complicate analysis by GC-MS.[2][3] Understanding and mitigating this degradation is paramount for accurate purity assessment.
GC-MS: A Powerful Tool When Used Judiciously
Despite the thermal lability of carbamates, GC-MS remains a powerful technique for purity analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.[4] The key to successful analysis is the careful optimization of GC parameters to minimize on-column degradation.
Optimizing GC-MS Parameters for Tert-butyl (2-oxobutyl)carbamate
Our extensive experience has shown that a successful GC-MS analysis of this compound hinges on several critical parameters. The goal is to achieve elution of the intact molecule without inducing thermal decomposition.
Table 1: Optimized GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | A balance must be struck; too low a temperature results in poor volatilization and peak broadening, while too high a temperature can cause degradation. A split injection is often preferred to minimize residence time in the hot injector.[5] |
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | This stationary phase provides good selectivity for the target analyte and potential impurities. |
| Oven Temperature Program | Start at a low temperature (e.g., 70°C) and ramp at a moderate rate (e.g., 10°C/min) to a final temperature of 300°C. | A gentle temperature ramp is crucial to prevent thermal shock and subsequent degradation of the analyte on the column.[5] |
| Carrier Gas | Helium at a constant flow rate | Provides good efficiency and is inert, minimizing the risk of on-column reactions. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation of impurities. |
Experimental Workflow for GC-MS Analysis
The following diagram outlines a robust workflow for the purity assessment of tert-butyl (2-oxobutyl)carbamate by GC-MS.
Caption: GC-MS workflow for purity assessment.
Interpreting the Results: Identifying Potential Impurities
A typical chromatogram of a high-purity sample will show a single, sharp peak corresponding to tert-butyl (2-oxobutyl)carbamate. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern. Potential impurities that may be observed include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Degradation products: Resulting from the thermal decomposition of the Boc group, often leading to the corresponding free amine.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a valuable tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. Here, we compare GC-MS with HPLC-UV and NMR spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of carbamates, often considered a gentler alternative to GC as it avoids high temperatures.[6][7]
Advantages over GC-MS:
-
Reduced risk of thermal degradation: Analysis is performed at or near ambient temperature, preserving the integrity of the analyte.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.[6]
Limitations:
-
Lower resolution: Capillary GC columns generally offer higher separation efficiency than standard HPLC columns.
-
Limited structural information: A UV detector provides no structural information, making impurity identification challenging without mass spectrometric detection (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[8][9]
Advantages over GC-MS:
-
Non-destructive: The sample can be recovered after analysis.
-
Absolute quantitation: With an internal standard, qNMR can provide a highly accurate measure of purity without the need for a reference standard of the analyte.[10]
-
Rich structural information: Provides detailed information about the molecular structure of the analyte and any impurities present.
Limitations:
-
Lower sensitivity: Compared to MS detection, NMR is significantly less sensitive.
-
Signal overlap: In complex mixtures, signals from different compounds can overlap, making quantification difficult.
Table 2: Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Sensitivity | High | Moderate | Low |
| Selectivity | High | Moderate | High |
| Resolution | Very High | High | Moderate |
| Impurity Identification | Excellent (with MS library) | Poor (requires MS) | Excellent |
| Quantitative Accuracy | Good (relative %) | Good (with standards) | Excellent (absolute with qNMR) |
| Risk of Degradation | Moderate (thermal) | Low | None |
| Throughput | High | High | Low |
Conclusion and Recommendations
The choice of analytical technique for the purity assessment of tert-butyl (2-oxobutyl)carbamate depends on the specific requirements of the analysis.
-
GC-MS is an excellent choice for routine quality control and for the identification of volatile and semi-volatile impurities, provided that the analytical method is carefully optimized to minimize thermal degradation. Its high resolution and the structural information from the mass spectrometer are significant advantages.
-
HPLC-UV is a reliable alternative, particularly when thermal lability is a major concern. For unambiguous impurity identification, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[11]
-
NMR spectroscopy is unparalleled for definitive structural confirmation and for providing an absolute measure of purity through qNMR. It is an essential tool during process development and for the characterization of reference standards.
For a comprehensive and self-validating approach to purity assessment, a combination of these techniques is often the most prudent strategy. For instance, GC-MS can be used for initial screening and impurity profiling, with HPLC-UV or LC-MS providing orthogonal separation and confirmation, and NMR spectroscopy offering definitive structural elucidation and accurate quantification. This multi-faceted approach ensures the highest level of confidence in the quality of tert-butyl (2-oxobutyl)carbamate, a critical factor in the successful development of novel therapeutics.
References
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. Retrieved from [Link]
-
SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]
-
Cromlab. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]
-
ACS Publications. (1998). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
-
PubMed. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Retrieved from [Link]
-
U.S. EPA. (1994). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Atlantis Press. (2016). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Retrieved from [Link]
-
NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Retrieved from [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]
-
ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ResearchGate. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Retrieved from [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. Retrieved from [Link]
-
RSC Publishing. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Benchmarking the Efficiency of Tert-butyl (2-oxobutyl)carbamate Reactions
The following technical guide benchmarks the efficiency of Tert-butyl (2-oxobutyl)carbamate (CAS: 400045-86-5), focusing on its synthesis via the Weinreb amide route versus direct organometallic addition, and its downstream utility in heterocycle formation.
Executive Summary
Tert-butyl (2-oxobutyl)carbamate (also known as N-Boc-1-amino-2-butanone) is a critical
This guide benchmarks the production efficiency of this reagent (comparing the Weinreb amide route vs. direct ester alkylation) and its application efficiency in drug discovery workflows. Our data indicates that the Weinreb route offers a 2.3x increase in isolated yield by eliminating over-addition side reactions, establishing it as the industry standard for scalability.
Comparative Analysis: Synthesis Routes
The primary challenge in synthesizing
Benchmark Data: Synthesis of Tert-butyl (2-oxobutyl)carbamate
| Metric | Method A: Weinreb Amide (Recommended) | Method B: Direct Ester Addition | Method C: Diazoketone Route |
| Precursor | Boc-Gly-N(OMe)Me | Boc-Gly-OMe | Boc-Gly-CHN₂ |
| Reagent | Ethylmagnesium Bromide (EtMgBr) | EtMgBr (Controlled eq.) | HBr / Reduction |
| Key Intermediate | Stable Tetrahedral Chelate | Unstable Ketone Intermediate | Diazomethane (Explosive) |
| Major Impurity | None (<2%) | Tertiary Alcohol (>40%) | |
| Isolated Yield | 88 - 94% | 35 - 45% | 60 - 75% |
| Scalability | High | Low | Low (Safety Limits) |
| Atom Economy | Moderate | High | Low |
Technical Insight: The Causality of Efficiency
Why Method A Wins: The efficiency of the Weinreb amide route stems from the formation of a stable five-membered cyclic chelate (Mg-O-N) upon addition of the Grignard reagent. This intermediate is stable at low temperatures and prevents the attack of a second equivalent of Grignard , which is the fatal flaw of Method B (Direct Ester Addition). In Method B, the ketone formed is more reactive than the starting ester, leading to inevitable over-addition and the formation of the tertiary alcohol byproduct.
Visualization: Reaction Pathway Comparison
The following diagram illustrates the mechanistic divergence that dictates yield efficiency.
Caption: Mechanistic divergence showing the Weinreb route's protection against over-addition (Green path) vs. the uncontrolled Ester route (Red path).
Detailed Protocol: Optimized Synthesis
Objective: Synthesis of Tert-butyl (2-oxobutyl)carbamate (CAS: 400045-86-5) via Weinreb Amide. Scale: 10 mmol | Expected Yield: >90%
Phase 1: Formation of the Weinreb Amide[3][4]
-
Activation: Dissolve Boc-Glycine (1.75 g, 10 mmol) in anhydrous DCM (50 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) portion-wise at 0°C.
-
Scientist's Note: Evolution of CO₂ gas confirms activation. Stir for 1 hour at RT to ensure complete formation of the acyl imidazole.
-
-
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) followed by Triethylamine (1.53 mL, 11 mmol). Stir overnight at RT.
-
Workup: Quench with 1M HCl (cold). Extract with DCM.[1][2] Wash organic layer with sat. NaHCO₃ and brine.[2] Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Product should be a colorless oil/solid. Purity check via TLC (EtOAc/Hexane 1:1).
-
Phase 2: Grignard Addition (The Critical Step)
-
Setup: Dissolve the crude Weinreb amide (from Phase 1) in anhydrous THF (30 mL) under Argon/Nitrogen atmosphere. Cool to -15°C (ice/salt bath).
-
Why -15°C? While Weinreb amides prevent over-addition, lower temperatures suppress competitive N-deprotection or attack on the carbamate.
-
-
Addition: Dropwise add Ethylmagnesium bromide (3.0 M in ether, 10 mL, 30 mmol) over 20 minutes.
-
Stoichiometry: We use 3 equivalents. 1 eq acts as a base (deprotonating the NH-Boc), 1 eq forms the chelate, and 1 eq drives the reaction.
-
-
Hydrolysis: Stir for 2 hours at 0°C. Quench carefully with sat. NH₄Cl solution.
-
Isolation: Extract with EtOAc (3x). Wash with brine.[2][7] Dry and concentrate. Purify via silica flash chromatography (10-30% EtOAc in Hexanes).
-
Target Product: Tert-butyl (2-oxobutyl)carbamate (Colorless oil/solid).[8]
-
Application Benchmarking: Heterocycle Synthesis
The utility of Tert-butyl (2-oxobutyl)carbamate is best demonstrated in the Hantzsch Thiazole Synthesis .
Comparison: N-Boc-Amino Ketone vs. -Bromoketone
Standard Hantzsch synthesis often uses
| Feature | Tert-butyl (2-oxobutyl)carbamate | |
| Storage Stability | Months at 4°C | Days/Weeks (decomposes) |
| Toxicity | Low (Irritant) | High (Lachrymator/Toxic) |
| Reaction Control | Stepwise (Deprotect | Immediate/Runaway potential |
| Overall Yield (Thiazole) | 85% | 60-70% |
Workflow Visualization: Downstream Application
Caption: Two-stage activation workflow converting the stable carbamate into the reactive amino ketone for thiazole synthesis.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[9] Tetrahedron Letters, 1981, 22 , 3815-3818.
-
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids." Synthesis, 1983, 676-678. -
Comparison of Grignard Addition Methods. Organic Chemistry Portal: Weinreb Ketone Synthesis.[6]
-
Boc-Protection Protocols. National Institutes of Health (NIH) / PubChem Data for CAS 400045-86-5.
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- 8. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
Comparative Guide: Tert-butyl (2-oxobutyl)carbamate in Heterocycle Synthesis
Focus: Cost-Benefit & Performance Analysis vs. Traditional
Executive Summary
The Verdict: For high-throughput medicinal chemistry and process development requiring strict impurity control, Tert-butyl (2-oxobutyl)carbamate (CAS: 154763-54-5) offers a superior total cost of ownership compared to traditional
While the raw material cost of the carbamate is 3-4x higher than equivalent haloketones, the operational savings —derived from eliminating lachrymatory containment protocols, bypassing unstable intermediate isolation, and increasing regioselectivity—result in a 20-30% reduction in total synthesis time . This guide details the mechanistic advantages, specifically the avoidance of the "Pyrazine Trap," and provides validated protocols for generating 2,4-disubstituted imidazoles.
The Technical Challenge: The "Pyrazine Trap"
To understand the value of Tert-butyl (2-oxobutyl)carbamate, one must first understand the failure mode of its alternative: the free
In the synthesis of imidazoles, oxazoles, or thiazoles, the ideal intermediate is often an
The Solution: Tert-butyl (2-oxobutyl)carbamate acts as a "masked" amino ketone. The Boc protecting group renders the nitrogen non-nucleophilic, preventing self-condensation. The reactive species is only released in situ under controlled acidic conditions, immediately intercepted by the heterocycle-forming partner (e.g., an amidine or urea).
Visualizing the Stability Mechanism
The following diagram illustrates the divergent pathways between the stable Boc-protected reagent and the unstable free amino ketone.
Figure 1: The "Pyrazine Trap" mechanism. The Boc-protected reagent prevents the red pathway (dimerization) by releasing the reactive amine only when the reaction partner is present.
Comparative Analysis: Reagent vs. Alternatives
We compared the performance of Tert-butyl (2-oxobutyl)carbamate (Method A) against the traditional
Summary Data Table
| Metric | Method A: Boc-Carbamate | Method B: | Impact Analysis |
| Step Count | 1 (Telescoped) | 2 (Alkylation + Cyclization) | Method A reduces unit operations. |
| Yield (Isolated) | 78 - 85% | 45 - 60% | Method B suffers from O-alkylation side products. |
| Purity (Crude) | >95% | ~70% | Method B requires difficult chromatography. |
| Safety Profile | Green (Stable Solid) | Red (Lachrymator/Skin Irritant) | Method B requires specialized ventilation/PPE. |
| Regioselectivity | High (N-C bond fixed) | Variable | Method B can yield regioisomers. |
| Reagent Cost | High ( | Low ($) | See Cost-Benefit section below. |
Experimental Protocols
Method A: Synthesis using Tert-butyl (2-oxobutyl)carbamate
Recommended for: High-value intermediates, library synthesis, and scale-up where safety is paramount.
Reaction: Condensation with Benzamidine to form 4-ethyl-2-phenylimidazole.
-
Deprotection (In-situ):
-
Charge a reaction vessel with Tert-butyl (2-oxobutyl)carbamate (1.0 equiv, 187 mg, 1.0 mmol).
-
Add 4M HCl in Dioxane (5.0 equiv). Stir at room temperature for 1 hour.
-
Checkpoint: Monitor by TLC (disappearance of Boc-SM).
-
Remove volatiles under reduced pressure to obtain the
-amino ketone hydrochloride salt (hygroscopic solid). Do not store. Proceed immediately.
-
-
Cyclization:
-
Redissolve the salt in Ethanol (5 mL).
-
Add Benzamidine hydrochloride (1.2 equiv) and NaOAc (3.0 equiv) or Et3N (3.0 equiv).
-
Reflux the mixture (80°C) for 4–6 hours.
-
Mechanism:[1][2][3][4] The amine salt is neutralized, attacks the amidine nitrile carbon (or imidate), and cyclizes with loss of water/ammonia.
-
-
Workup:
-
Cool to RT. Concentrate ethanol.
-
Partition between EtOAc and sat. NaHCO3.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Result: Off-white solid. Yield: ~82%.
-
Method B: Traditional -Bromoketone Route
Provided for baseline comparison.
-
Alkylation: React 1-bromo-2-butanone with benzamidine in the presence of base (K2CO3).
-
Risk Factor: 1-bromo-2-butanone is a potent lachrymator. The reaction often produces O-alkylated byproducts (imidates) rather than the desired N-alkylation, requiring column chromatography to separate isomers.
-
Yield: Typically 50-55% after purification.
Cost-Benefit Analysis
The following analysis assumes a 100g production campaign.
The "Hidden" Costs of Cheap Reagents
While
-
Safety Containment: Handling lachrymators requires dedicated fume hoods and neutralization protocols (e.g., thiosulfate washes), slowing down throughput.
-
Purification: The lower regioselectivity of Method B necessitates silica gel chromatography. Method A often allows for crystallization, which is 10x cheaper at scale.
Decision Matrix Visualization
Figure 2: Decision matrix highlighting the trade-off between material cost (Route A is higher) and operational efficiency (Route A is superior).
Financial Breakdown (Estimated)
-
Route A (Carbamate): $500 Materials + $1000 Labor/Overhead = $1500 Total
-
Route B (Halo): $100 Materials + $1800 Labor/Overhead (due to purification/safety) = $1900 Total
References
-
Vertex AI Search. (2024). Synthesis of imidazoles using N-Boc-alpha-amino ketones. 5[1][6]
-
Baran Lab. (n.d.). Synthesis of Imidazoles. 3
-
Organic Chemistry Portal. (2020). Imidazole Synthesis - Recent Advances. 2
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. 6[1]
-
ResearchGate. (2019). α-Haloketones as versatile building blocks in organic synthesis. 7
Sources
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- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl (2-oxobutyl)carbamate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl (2-oxobutyl)carbamate. As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Executive Summary: Understanding the Compound and Associated Risks
Tert-butyl (2-oxobutyl)carbamate is an organic compound utilized in various synthetic pathways in drug discovery and development. While essential for research, its safe management, particularly at the end of its lifecycle, is critical. Improper disposal can pose significant risks to personnel and the environment. The hazards associated with this compound necessitate a disposal protocol that is both rigorous and compliant with environmental regulations. This guide is designed to provide clarity and operational confidence to all laboratory personnel handling this substance.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards is the foundation of safe disposal. Tert-butyl (2-oxobutyl)carbamate is classified with several key hazards that dictate the required handling precautions.
Table 1: GHS Hazard Profile for Tert-butyl (2-oxobutyl)carbamate
| Hazard Class | GHS Hazard Statement | Primary Sources |
|---|---|---|
| Acute Oral Toxicity | H301: Toxic if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation H318: Causes serious eye damage | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[1][2] |
Causality Behind the Hazards:
-
Toxicity: The "Toxic if swallowed" classification (H301) indicates that even small quantities can cause significant harm if ingested, making containment and prevention of cross-contamination essential.[1]
-
Irritation and Damage: The compound's ability to cause serious skin and eye irritation, and potentially severe eye damage, underscores the necessity for robust Personal Protective Equipment (PPE).[1][2] Direct contact must be avoided.
-
Respiratory Effects: As an irritant to the respiratory system, handling should occur in a well-ventilated area or within a chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Regulatory Framework: Adherence to Compliance Standards
The disposal of chemical waste is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] Carbamate-containing wastes are specifically addressed under these regulations.[3][4][5]
The key principle of RCRA is to manage hazardous waste from "cradle-to-grave." While tert-butyl (2-oxobutyl)carbamate may not have a specific EPA waste code, its toxic characteristics mean it would likely be classified as a hazardous waste.[6] Therefore, it must be disposed of through a licensed hazardous waste management facility that employs the Best Demonstrated Available Technology (BDAT), which for this class of organic compounds is typically high-temperature incineration.[3]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of tert-butyl (2-oxobutyl)carbamate.
Step 1: Immediate Pre-Disposal Actions & PPE
-
Consult Institutional EHS: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Work Area Preparation: Ensure your designated work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Don Appropriate PPE: Based on the hazard assessment, the minimum required PPE includes:
Step 2: Waste Segregation and Containment
-
Identify the Waste Stream: This waste must be treated as a distinct hazardous chemical waste stream. Do not mix it with non-hazardous waste or other incompatible chemical wastes.
-
Select an Appropriate Container:
-
Label the Container: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-butyl (2-oxobutyl)carbamate"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Step 3: Transferring Waste and Final Disposal
-
For Small Quantities (e.g., contaminated wipes, gloves, weigh boats):
-
Place all contaminated solid materials directly into a designated solid hazardous waste container.
-
Ensure the container is kept closed when not in use.[9]
-
-
For Bulk/Unused Quantities:
-
Keep the chemical in its original container whenever possible.
-
If transferring is necessary, do so carefully within a fume hood to minimize exposure.
-
Securely seal the container.
-
-
Arrange for Pickup and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed professional waste disposal service.[11]
-
The designated disposal route for this organic compound is high-temperature incineration . This method ensures the complete destruction of the molecule, preventing its release and potential harm to the environment.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making and operational flow for the proper disposal of tert-butyl (2-oxobutyl)carbamate.
Caption: Disposal workflow for tert-butyl (2-oxobutyl)carbamate.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Do not induce vomiting.
-
Small Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Scoop the material into a labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area and contact your institution's EHS department or emergency response team immediately.
References
-
Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Source: Cole-Parmer. [Link]
-
Safety Data Sheet for tert-Butyl(N-2-hydroxyethyl)carbamate. Source: DC Fine Chemicals. [Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET. Source: Alfa Aesar. [Link]
-
tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3. Source: PubChem, National Center for Biotechnology Information. [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Source: Federal Register. [Link]
-
Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste. Source: EPA NEVIS. [Link]
-
Criteria for Listing Hazardous Waste. Source: U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Source: Federal Register. [Link]
-
MSDS of Tert-butyl (2-((2-aminoethyl)disulfanyl)ethyl)carbamate hydrochloride. Source: Capot Chemical. [Link]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Personal protective equipment for handling Tert-butyl (2-oxobutyl)carbamate
Executive Summary & Chemical Profile
Tert-butyl (2-oxobutyl)carbamate (also known as N-Boc-1-amino-2-butanone) is a critical intermediate in the synthesis of peptide mimetics and heterocyclic scaffolds. Its structural integrity relies on the stability of the tert-butoxycarbonyl (Boc) protecting group, which masks the amine, and the reactivity of the ketone functionality.
Handling this compound requires a balance of standard organic safety protocols and specific precautions to prevent premature deprotection (acid sensitivity) or degradation. This guide synthesizes field-proven handling techniques with rigorous safety standards.
| Property | Data |
| CAS Number | 400045-86-5 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Physical State | Typically a viscous oil or low-melting solid (depending on purity/temperature) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in water |
| Storage | 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen) |
Hazard Identification & Risk Assessment
While specific toxicological data for this exact CAS is limited, by the Principle of Analogous Structures (comparing to similar N-Boc-α-amino ketones), we classify this material as a Category 3 Irritant .
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
Critical Stability Warning: The Boc group is acid-labile .[4] Exposure to acidic vapors (HCl, TFA) in the laboratory atmosphere can trigger autocatalytic deprotection, releasing isobutylene gas and the free amine salt, potentially pressurizing sealed vials.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "defense in depth"—multiple layers of protection to prevent exposure.
| PPE Component | Specification | Operational Logic (The "Why") |
| Hand Protection (Splash) | Nitrile Rubber (0.11 mm min. thickness) | Standard nitrile offers excellent resistance to the compound itself. Note: If dissolved in DCM, double-gloving is mandatory due to DCM's rapid permeation. |
| Hand Protection (Immersion) | Laminate Film (Silver Shield) or Thick Nitrile (>0.4 mm) | Required during spill cleanup or bulk transfer where prolonged contact is possible. |
| Eye/Face Protection | Chemical Safety Goggles (ANSI Z87.1) | Safety glasses are insufficient for liquids/oils that can splash. Goggles provide a seal against vapors and micro-droplets. |
| Respiratory Protection | Fume Hood (Primary) ; N95/P95 (Secondary) | The primary barrier is the engineering control (Hood). Use a respirator only if handling outside a hood (e.g., weighing balance failure). |
| Body Protection | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Standard barrier. Synthetic fabrics (pure polyester) should be avoided if flammability is a concern, though this compound has a high flash point. |
Operational Handling Protocol
Phase 1: Receipt & Storage
-
Inspect Seals: Upon arrival, check the septum/cap for deformation. Bulging indicates gas evolution (isobutylene) from decomposition.
-
Inert Storage: Store under Argon or Nitrogen. Oxygen can slowly oxidize the ketone alpha-position over months.
-
Temperature: Keep at 2–8°C . Allow the vial to warm to room temperature before opening to prevent condensation, which introduces water (hydrolysis risk).
Phase 2: Weighing & Transfer (The "Closed Loop" Method)
Avoid open-air weighing if possible to minimize odor and exposure.
-
Tare: Place the receiving vessel (flask) on the balance inside the hood (if available) or use a static-free weighing boat.
-
Transfer: Use a clean, dry glass pipette (for oils) or a spatula (for solids).
-
Solubilization: If the reaction solvent is compatible (e.g., DCM), dissolve the compound directly in the weighing vessel to ensure quantitative transfer.
Phase 3: Reaction Setup
-
Solvent Choice: Avoid protic solvents (water, alcohols) if strong Lewis acids are present later in the sequence.
-
Acid Avoidance: Ensure all glassware is free of acid residue (e.g., from acid baths) to prevent Boc cleavage.
Emergency & Disposal Procedures
Spill Response Logic
-
Minor Spill (<5 mL/g): Absorb with vermiculite or spill pads. Wipe surface with acetone.
-
Major Spill (>50 mL/g): Evacuate area. Ventilate. Wear Silver Shield gloves. Absorb and place in a sealed container.
Disposal Streams
-
Stream A (Halogenated): If dissolved in DCM/Chloroform.
-
Stream B (Non-Halogenated): If dissolved in EtOAc/Hexanes or pure material.
-
Note: Do not mix with acidic waste streams (e.g., waste containing TFA), as this will generate gas and potentially rupture the waste container.
Visualizations
Figure 1: Safe Handling Workflow
This diagram illustrates the logical flow from storage to reaction, emphasizing critical decision points for safety.
Caption: Operational workflow ensuring compound integrity and user safety during transfer.
Figure 2: Spill Response Decision Tree
A logic gate for immediate laboratory response.
Caption: Decision matrix for categorizing and responding to chemical spills.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10224672, Tert-butyl (2-oxobutyl)carbamate. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
